molecular formula C13H16O4 B14387547 2-(2-Acetyl-5-methoxyphenyl)ethyl acetate CAS No. 89414-59-5

2-(2-Acetyl-5-methoxyphenyl)ethyl acetate

Cat. No.: B14387547
CAS No.: 89414-59-5
M. Wt: 236.26 g/mol
InChI Key: SYLAHTYXOSEIDT-UHFFFAOYSA-N
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Description

2-(2-Acetyl-5-methoxyphenyl)ethyl acetate is an organic compound with a complex structure that includes both acetyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-5-methoxyphenyl)ethyl acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-Acetyl-5-methoxyphenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is often achieved through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-5-methoxyphenyl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Carboxy-5-methoxyphenyl)ethyl acetate.

    Reduction: Formation of 2-(2-Hydroxy-5-methoxyphenyl)ethyl acetate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Acetyl-5-methoxyphenyl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-5-methoxyphenyl)ethyl acetate involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Acetylphenyl)ethyl acetate
  • 2-(5-Methoxyphenyl)ethyl acetate
  • 2-(2-Hydroxy-5-methoxyphenyl)ethyl acetate

Uniqueness

2-(2-Acetyl-5-methoxyphenyl)ethyl acetate is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

89414-59-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2-acetyl-5-methoxyphenyl)ethyl acetate

InChI

InChI=1S/C13H16O4/c1-9(14)13-5-4-12(16-3)8-11(13)6-7-17-10(2)15/h4-5,8H,6-7H2,1-3H3

InChI Key

SYLAHTYXOSEIDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)CCOC(=O)C

Origin of Product

United States

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